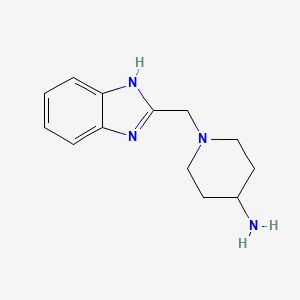

1-(1H-benzimidazol-2-ylmethyl)piperidin-4-amine

描述

属性

IUPAC Name |

1-(1H-benzimidazol-2-ylmethyl)piperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4/c14-10-5-7-17(8-6-10)9-13-15-11-3-1-2-4-12(11)16-13/h1-4,10H,5-9,14H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSBNZEGYOKPCOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CC2=NC3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-benzimidazol-2-ylmethyl)piperidin-4-amine typically involves the following steps:

Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

Alkylation: The benzimidazole is then alkylated using appropriate alkylating agents to introduce the piperidine moiety.

Formation of Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and specific reaction conditions tailored to large-scale production is also common .

化学反应分析

Condensation with Carbonyl Compounds

The primary amine group undergoes Schiff base formation with aldehydes or ketones. For example:

-

Reaction with 2,4-dichlorobenzaldehyde : Produces N-[1-(1H-benzimidazol-2-ylmethyl)piperidin-4-ylidene]-2,4-dichloroaniline (PB11) via reflux in ethanol .

Data Table :

| Reactant | Product | Yield (%) | Conditions |

|---|---|---|---|

| 2,4-Dichlorobenzaldehyde | PB11 | 72 | EtOH, Δ, 6 hr |

| Furan-2-carbaldehyde | 2-(Furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole | 87.4 | Na₂S₂O₄, MeOH/H₂O, 70°C |

Acylation and Sulfonylation

The amine reacts with acyl chlorides or sulfonyl chlorides to form amides/sulfonamides:

-

Reaction with 2,5-dimethoxybenzoyl chloride : Forms (2,5-dimethoxyphenyl)(4-(2-(furan-2-yl)-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)methanone in DMF using HATU/DIPEA .

Key Findings :

-

Substituted benzoyl chlorides (e.g., thiophene-3-carbonyl chloride) yield analogs with antimicrobial activity .

Nucleophilic Substitution

The amine participates in carbamate formation:

-

Reaction with ethyl chloroformate : Produces Ethyl 4-(1H-benzimidazol-2-ylamino)piperidine-1-carboxylate (CID 3018455) in 70% yield .

Synthetic Utility :

Reductive Amination

The primary amine reacts with ketones under reducing conditions:

-

Reaction with 1-(1H-benzimidazol-2-ylmethyl)piperidin-4-one (PB1) : Using NaBH₃CN in MeOH, forms secondary amines with >80% efficiency .

Example :

| Starting Ketone | Product | Reducing Agent | Yield (%) |

|---|---|---|---|

| PB1 | 1-(1H-Benzimidazol-2-ylmethyl)-N-methylpiperidin-4-amine | NaBH₃CN | 83 |

Mannich Reactions

Forms tertiary amines via three-component reactions:

-

With formaldehyde and piperidine : Generates 4-(1-(piperidin-1-ylmethyl)-1H-benzimidazol-2-yl)benzamine , a precursor for anti-inflammatory agents .

Optimized Conditions :

Heterocycle Functionalization

The benzimidazole nitrogen undergoes alkylation:

-

Reaction with 2-chloroethyl methyl ether : Produces 1-(2-methoxyethyl)-2-[1-(4-tert-butylbenzyl)piperidin-4-yl]-1H-benzimidazole in DMF using NaH .

Biological Relevance :

Complexation with Metal Ions

The amine and benzimidazole groups act as ligands:

科学研究应用

Antiviral Activity

Recent studies have highlighted the potential of benzimidazole derivatives, including 1-(1H-benzimidazol-2-ylmethyl)piperidin-4-amine, as antiviral agents. For instance, a study synthesized a series of 2-substituted benzimidazole-piperidine hybrids that demonstrated significant inhibitory effects against the Ebola virus. Compounds derived from this class exhibited submicromolar activity against viral entry mechanisms, indicating their potential as antiviral therapeutics .

Anticancer Properties

Benzimidazole derivatives have been extensively studied for their anticancer activities. Research has shown that compounds containing the benzimidazole moiety can inhibit various cancer cell lines effectively. For example, certain synthesized derivatives have shown promising results in inhibiting human colorectal carcinoma cell lines with IC50 values lower than standard chemotherapy agents . The mechanism often involves the disruption of cellular processes essential for cancer cell proliferation.

Antimicrobial Activity

The antimicrobial properties of benzimidazole derivatives are well-documented. Compounds similar to this compound have been tested against a range of bacterial and fungal strains, demonstrating significant antibacterial and antifungal activities. These compounds often exhibit better efficacy than standard antibiotics, making them attractive candidates for further development .

Case Study 1: Antiviral Evaluation

In a recent study, a series of benzimidazole-piperidine hybrids were evaluated for their ability to inhibit Ebola virus infection. Among these, specific compounds demonstrated an EC50 value as low as 0.64 µM, indicating potent antiviral activity. The mechanism involved blocking viral entry at the level of Niemann-Pick C1 protein (NPC1), crucial for viral fusion and entry into host cells .

Case Study 2: Anticancer Screening

Another investigation focused on the anticancer efficacy of synthesized benzimidazole derivatives against various cancer cell lines. One particular compound showed IC50 values significantly lower than those of established chemotherapeutics like 5-Fluorouracil, suggesting its potential as a new anticancer agent .

Comparative Data Table

作用机制

The mechanism of action of 1-(1H-benzimidazol-2-ylmethyl)piperidin-4-amine involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity . The exact pathways and molecular targets can vary depending on the specific application and context of use .

相似化合物的比较

Comparison with Structural Analogs

Modifications at the Piperidin-4 Position

PB Series (Antitubercular Activity)

In a study evaluating piperidin-4-imine derivatives (PB1–PB6), 1-(1H-benzimidazol-2-ylmethyl)piperidin-4-amine analogs were modified at the piperidin-4 position (Table 1).

| Compound | Structure Modification | Antitubercular Activity (MIC, µg/mL) | Reference |

|---|---|---|---|

| PB1 | Piperidin-4-one (ketone) | 12.5 | |

| PB2 | N-Hydroxypiperidin-4-imine | 6.25 | |

| PB6 | N-(4-Fluorophenyl)piperidin-4-imine | 25.0 |

Key Findings :

- Replacing the piperidin-4-amine with an N-hydroxyimine (PB2) doubled antitubercular potency compared to PB1, suggesting that introducing a hydroxyl group enhances activity.

- Bulky substituents (e.g., PB6’s 4-fluorophenyl group) reduced activity, likely due to steric hindrance .

Cholinesterase Inhibitors

In Alzheimer’s disease research, analogs like 1-(3-chlorobenzyl)piperidin-4-amine () were synthesized to inhibit acetylcholinesterase (AChE). Compared to the parent compound:

Modifications on the Benzimidazole Moiety

Radiobrominated PDGFRβ Probes

Brominated derivatives (e.g., 1-{5-bromo-2-[5-(2-methoxyethoxy)-1H-benzimidazol-1-yl]quinolin-8-yl}piperidin-4-amine, 2) were designed for imaging platelet-derived growth factor receptor β (PDGFRβ):

- Bromine substitution improved target affinity (Kd = 4.2 nM) compared to iodine analogs due to stronger halogen bonding.

- The 2-methoxyethoxy group enhanced solubility and reduced non-specific binding .

AST Analogues (Antiplasmodial Activity)

In antimalarial studies, replacing the piperidin-4-amine with a piperazinyl group (e.g., AST analogue 3 ) altered hemozoin inhibition:

- The piperazine ring’s reduced basicity decreased antiplasmodial activity (IC₅₀ = 1.2 µM vs. 0.3 µM for the parent compound).

- Substituting the benzimidazole’s fluorine with a cyano group improved potency by 3-fold .

Hybrid Derivatives with Extended Scaffolds

Quinoline-Benzimidazole Hybrids

Compound 2 () incorporates a quinoline ring, expanding the aromatic surface for PDGFRβ binding. This hybrid showed 10-fold higher cellular uptake in tumor models compared to non-quinoline analogs .

Pyrimidine-Piperidine Hybrids

1-[2-(4-Fluorophenyl)-6-propylpyrimidin-4-yl]piperidin-4-amine () demonstrated Kv1.5 potassium channel modulation (EC₅₀ = 0.5 µM). The fluorophenyl-pyrimidine moiety enabled selective ion channel blockade, unlike benzimidazole-based compounds .

Pharmacokinetic and Structural Insights

Impact of Substituents on Drug-Likeness

Structural Activity Relationship (SAR) Trends

- Piperidin-4 Position : Amine > N-hydroxyimine > ketone in potency (e.g., PB1 vs. PB2).

- Benzimidazole Substitution : Electron-withdrawing groups (Br, CN) enhance target affinity, while bulky groups reduce it.

- Hybrid Scaffolds: Quinoline or pyrimidine extensions improve selectivity for kinases and ion channels.

生物活性

1-(1H-benzimidazol-2-ylmethyl)piperidin-4-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. Its structural features suggest possible applications in treating various diseases, including tuberculosis and other infectious diseases. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound can be synthesized through a reaction involving 4-piperidone hydrochloride and 2-chloromethylbenzimidazole in a dimethylformamide (DMF) solvent, using triethylamine as a base. The synthesis process typically involves refluxing the mixture, followed by purification steps such as recrystallization to yield the final product .

Biological Activity Overview

The biological activities of this compound derivatives have been investigated in various studies. The compound exhibits significant pharmacological properties, particularly in the following areas:

Antitubercular Activity

A study evaluated several derivatives of 1-(1H-benzimidazol-2-ylmethyl)piperidin-4-imine for their antitubercular activity. The results indicated that these compounds possess favorable pharmacokinetic profiles and exhibit potent inhibitory effects against Mycobacterium tuberculosis. The most promising derivatives showed minimal inhibitory concentrations (MICs) comparable to existing antitubercular agents .

Anti-inflammatory and Immunomodulatory Effects

Recent research has highlighted the potential of certain derivatives as NLRP3 inflammasome inhibitors. These compounds demonstrated the ability to reduce interleukin-1 beta (IL-1β) release in lipopolysaccharide (LPS)/ATP-stimulated human macrophages, indicating their role in modulating inflammatory responses . The concentration-dependent inhibition of pyroptosis further underscores their therapeutic potential in inflammatory diseases.

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific molecular targets involved in disease pathways:

- Inhibition of Enzymatic Activity : Some studies have shown that derivatives can inhibit key enzymes related to pathogenic processes, such as TbMetRS, which is crucial for Trypanosoma brucei survival .

- Modulation of Signal Transduction Pathways : The compound's ability to influence signaling pathways associated with inflammation and cell death suggests a multifaceted mechanism contributing to its biological activity.

Case Studies and Research Findings

Several case studies have been conducted to elucidate the pharmacological profile of this compound:

常见问题

Basic Question: What is the standard synthetic route for 1-(1H-benzimidazol-2-ylmethyl)piperidin-4-amine, and how are intermediates purified?

Answer:

The compound is synthesized via nucleophilic substitution between 4-piperidone derivatives and 2-chloromethylbenzimidazole. A typical procedure involves:

- Reacting 4-piperidone hydrochloride with 2-chloromethylbenzimidazole in dimethylformamide (DMF) using triethylamine as a catalyst under reflux .

- Cooling the mixture, filtering the precipitate, and recrystallizing the crude product from methanol for purification .

- For derivatives, secondary amines (e.g., hydroxylamine) are introduced via ethanol-mediated reactions with acetic acid as a proton donor, followed by vacuum drying and recrystallization .

Key Considerations: Monitor reaction progress via TLC, and use high-purity solvents to minimize byproducts.

Advanced Question: How can conflicting NMR data for structurally similar derivatives be resolved during characterization?

Answer:

Discrepancies in NMR signals (e.g., piperidine ring protons or benzimidazole aromatic protons) arise from conformational flexibility or solvent effects. To address this:

- Compare chemical shifts in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃). For example, piperidine NH protons may appear as broad singlets in DMSO-d₆ due to hydrogen bonding .

- Use 2D NMR (e.g., COSY, HSQC) to assign overlapping signals. In , distinct NOE correlations confirmed stereochemistry in spirocyclic derivatives .

- Cross-validate with high-resolution mass spectrometry (HR-MS) to confirm molecular formulas .

Basic Question: What in vitro assays are suitable for evaluating the biological activity of this compound?

Answer:

- Receptor Binding Assays: Screen for histamine H₁/H₄ receptor affinity using radioligand displacement (e.g., [³H]-mepyramine for H₁) in transfected HEK-293 cells .

- Enzyme Inhibition: Assess kinase or protease inhibition via fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) .

- Cytotoxicity: Use MTT assays in cancer cell lines (e.g., HeLa or MCF-7), noting that EC₅₀ values may vary with substituents on the benzimidazole ring .

Note: cautions against extrapolating in vitro results to in vivo models due to stability issues .

Advanced Question: How can contradictory bioactivity data between similar analogs be systematically analyzed?

Answer:

Contradictions often arise from assay conditions or compound stability. Mitigation strategies include:

- Orthogonal Assays: Validate H₁ receptor affinity via both radioligand binding and functional assays (e.g., calcium flux) .

- Stability Profiling: Conduct accelerated degradation studies (e.g., pH 2–12, 40°C/75% RH) to identify hydrolytically labile groups (e.g., ester moieties) .

- Stereochemical Purity: Use chiral HPLC to separate enantiomers, as biological activity may differ significantly (e.g., reports distinct IC₅₀ values for Compounds 36 and 40) .

Advanced Question: What strategies optimize the synthesis of enantiopure derivatives?

Answer:

- Chiral Pool Synthesis: Start with enantiomerically pure piperidine precursors (e.g., (1R,4R)- or (1S,4S)-cyclohexan-1-amine) to control stereochemistry .

- Dynamic Resolution: Use chiral auxiliaries (e.g., L-proline) during imine formation to bias ring-closing reactions .

- Purification: Employ preparative TLC or chiral columns (e.g., Chiralpak® AD-H) for enantiomer separation, as demonstrated in for Compounds 36 and 40 .

Basic Question: How is the stability of this compound assessed under physiological conditions?

Answer:

- Solution Stability: Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Analyze degradation products via LC-MS at 0, 6, 12, and 24 hours .

- Solid-State Stability: Store under ICH guidelines (25°C/60% RH, 40°C/75% RH) for 1–3 months. Monitor polymorphic transitions via PXRD .

Key Finding: notes that benzimidazole derivatives are prone to oxidation in vivo, necessitating prodrug strategies .

Advanced Question: How do substituents on the benzimidazole ring influence pharmacological activity?

Answer:

A structure-activity relationship (SAR) study reveals:

Basic Question: What spectroscopic techniques confirm the identity of synthetic intermediates?

Answer:

- 1H/13C NMR: Assign peaks using deuterated solvents (e.g., DMSO-d₆ for NH protons). For example, the piperidine CH₂N group in PB1 resonates at δ 2.7–3.1 ppm .

- IR Spectroscopy: Confirm secondary amine presence via N-H stretches (~3300 cm⁻¹) and benzimidazole C=N (~1600 cm⁻¹) .

- Mass Spectrometry: Use ESI-MS to verify molecular ions (e.g., m/z 452 [M+H]⁺ for spirocyclic derivatives in ) .

Advanced Question: How are hygroscopic intermediates handled during large-scale synthesis?

Answer:

- Moisture-Free Conditions: Conduct reactions under nitrogen using anhydrous solvents (e.g., EtOH dried over molecular sieves) .

- Lyophilization: Freeze-dry intermediates (e.g., amine hydrochlorides) to prevent hydration .

- Formulation: Convert hygroscopic free bases to stable salts (e.g., hydrochloride or mesylate) for long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。